Superior Enantioselectivity in Asymmetric Hydroformylation of Styrene, Allyl Cyanide, and Vinyl Acetate Compared to TangPhos and 45 Other Ligands
In a comprehensive head-to-head evaluation of 47 phosphorus-based ligands for rhodium-catalyzed asymmetric hydroformylation (AHF), (R)-Binapine and (S,S,R,R)-TangPhos were the only two ligands to deliver outstanding enantioselectivities [1]. (R)-Binapine consistently outperformed TangPhos across all three substrates tested. The majority of other ligands, including many conventional biaryl diphosphines, exhibited poor enantio- and regioselectivity and low catalytic activity [2].
| Evidence Dimension | Enantiomeric Excess (ee %) |
|---|---|
| Target Compound Data | Styrene: 94% ee; Allyl cyanide: 94% ee; Vinyl acetate: 87% ee |
| Comparator Or Baseline | TangPhos: Styrene: 90% ee; Allyl cyanide: 93% ee; Vinyl acetate: 83% ee |
| Quantified Difference | (R)-Binapine outperforms TangPhos by +4% ee, +1% ee, and +4% ee on styrene, allyl cyanide, and vinyl acetate, respectively |
| Conditions | Rh-catalyzed asymmetric hydroformylation at high temperature [1] |
Why This Matters
This data demonstrates (R)-Binapine's superior and unique ability to induce high enantioselectivity in asymmetric hydroformylation, a transformation where the vast majority of other ligands fail, making it the preferred choice for this specific reaction class.
- [1] Axtell, A. T., Klosin, J., & Abboud, K. A. (2006). Evaluation of asymmetric hydrogenation ligands in asymmetric hydroformylation reactions. Highly enantioselective ligands based on bis-phosphacycles. Organometallics, 25(21), 5003-5009. https://doi.org/10.1021/om060340e View Source
- [2] Axtell, A. T., Klosin, J., & Abboud, K. A. (2006). Evaluation of asymmetric hydrogenation ligands in asymmetric hydroformylation reactions. Highly enantioselective ligands based on bis-phosphacycles. Organometallics, 25(21), 5003-5009. https://doi.org/10.1021/om060340e View Source
